molecular formula C18H13N3OS B1414546 (Z)-2-Thioxo-3-phenyl-5-(1H-indole-3-ylmethylene)imidazolidine-4-one CAS No. 51514-35-3

(Z)-2-Thioxo-3-phenyl-5-(1H-indole-3-ylmethylene)imidazolidine-4-one

Cat. No. B1414546
CAS RN: 51514-35-3
M. Wt: 319.4 g/mol
InChI Key: IXAAJDXMGZCGKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-Thioxo-3-phenyl-5-(1H-indole-3-ylmethylene)imidazolidine-4-one, or (Z)-TIPI, is a novel organic compound with a wide range of potential applications in scientific research. It is a heterocyclic compound derived from thioxo-3-phenyl-5-(1H-indole-3-ylmethylene)imidazolidine-4-one, and the Z-isomer of the compound has been found to exhibit unique properties.

Scientific Research Applications

Synthesis and Structural Properties

  • Novel compounds related to (Z)-2-Thioxo-3-phenyl-5-(1H-indole-3-ylmethylene)imidazolidine-4-one have been synthesized, showcasing a method to access spiro-linked 2-thioxoimidazolidine-oxindoles and imidazoline-2-thiones with unique structural properties (Klásek, Lyčka, Mikšík, & Růžička, 2010).

Antimicrobial and Antifungal Properties

  • Research has demonstrated the synthesis of imidazolidineiminothione derivatives with significant antibacterial and antifungal activities. These include a variety of substituted imidazole compounds, showing the potential for (Z)-2-Thioxo-3-phenyl-5-(1H-indole-3-ylmethylene)imidazolidine-4-one in antimicrobial applications (Ammar, El-Sharief, Ghorab, Mohamed, Ragab, & Abbas, 2016).
  • New 2-thioxo-imidazolidin-4-one derivatives have also exhibited antimicrobial activity against various bacterial and fungal organisms, further highlighting the compound's potential in this field (Nasser, Idhayadhulla, Kumar, & Selvin, 2010).

Potential in Cancer Research

  • There's evidence of novel indole derivatives with thiazolidines and imidazolidine rings showing promise as DNA-binding agents, with potential anti-tumor and antitopoisomerase I activities. This suggests a possible research avenue for (Z)-2-Thioxo-3-phenyl-5-(1H-indole-3-ylmethylene)imidazolidine-4-one in oncology (Lafayette et al., 2017).

Electrochemical Characteristics

  • Studies on related compounds have explored their electrochemical properties, which could be relevant for the application of (Z)-2-Thioxo-3-phenyl-5-(1H-indole-3-ylmethylene)imidazolidine-4-one in areas like sensor development or material science (Ungureanu et al., 2021).

properties

IUPAC Name

4-hydroxy-5-(indol-3-ylidenemethyl)-3-phenyl-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3OS/c22-17-16(10-12-11-19-15-9-5-4-8-14(12)15)20-18(23)21(17)13-6-2-1-3-7-13/h1-11,22H,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXAAJDXMGZCGKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(NC2=S)C=C3C=NC4=CC=CC=C43)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-Thioxo-3-phenyl-5-(1H-indole-3-ylmethylene)imidazolidine-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-2-Thioxo-3-phenyl-5-(1H-indole-3-ylmethylene)imidazolidine-4-one
Reactant of Route 2
(Z)-2-Thioxo-3-phenyl-5-(1H-indole-3-ylmethylene)imidazolidine-4-one
Reactant of Route 3
(Z)-2-Thioxo-3-phenyl-5-(1H-indole-3-ylmethylene)imidazolidine-4-one
Reactant of Route 4
(Z)-2-Thioxo-3-phenyl-5-(1H-indole-3-ylmethylene)imidazolidine-4-one
Reactant of Route 5
(Z)-2-Thioxo-3-phenyl-5-(1H-indole-3-ylmethylene)imidazolidine-4-one
Reactant of Route 6
(Z)-2-Thioxo-3-phenyl-5-(1H-indole-3-ylmethylene)imidazolidine-4-one

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